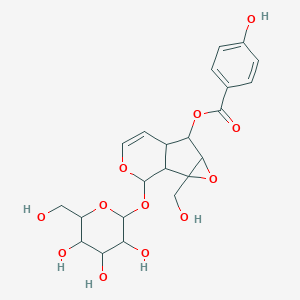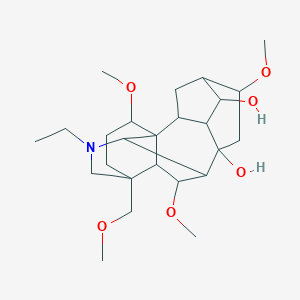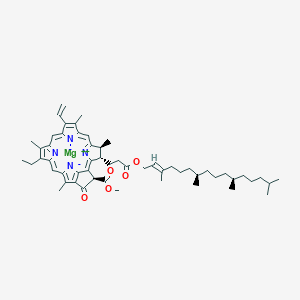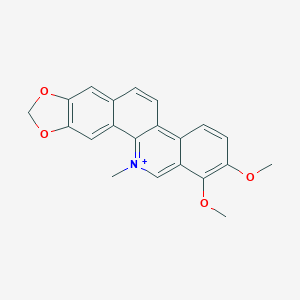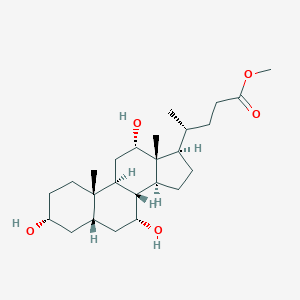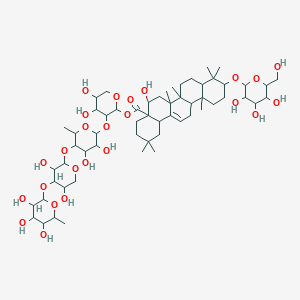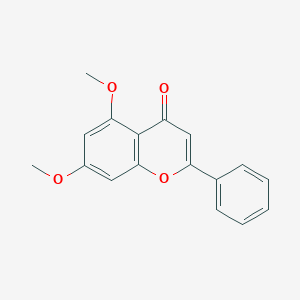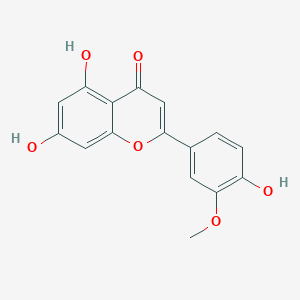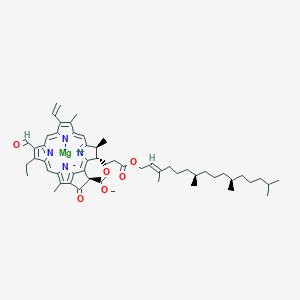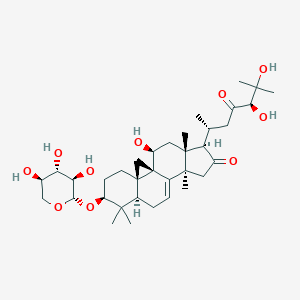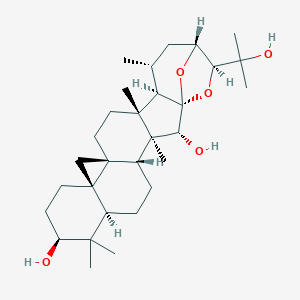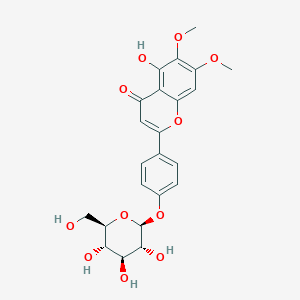
Corycavamine
Overview
Description
Corycavamine is a naturally occurring alkaloid found in the plant Corydalis cava, which belongs to the Papaveraceae family. This compound is known for its unique chemical structure and potential pharmacological properties. This compound has a molecular formula of C21H21NO5 and a molecular weight of 367.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of corycavamine involves the resolution of racemic corycavine. This process can be achieved through fractional crystallization of diastereomeric salts. The racemic mixture is treated with (+)-10-camphorsulfonic acid, resulting in the formation of diastereomeric salts, which can be separated by crystallization. The optically active this compound is then obtained from these salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and the complexity of its synthesis. the resolution of racemic mixtures and the use of chiral catalysts are common techniques in the industrial production of similar alkaloids.
Chemical Reactions Analysis
Types of Reactions
Corycavamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of corycavamine involves its interaction with specific molecular targets and pathways. This compound is known to chelate metal ions, such as iron and copper, which can influence various biological processes. Additionally, this compound may interact with enzymes and receptors, modulating their activity and leading to specific pharmacological effects .
Comparison with Similar Compounds
Corycavamine is structurally similar to other protopine-type alkaloids, such as corycavine and chelidonine. this compound is unique due to its specific chiroptical properties and its ability to form stable complexes with metal ions . This distinguishes it from other similar compounds and highlights its potential for various scientific and industrial applications.
List of Similar Compounds
- Corycavine
- Chelidonine
- Protopine
- Cryptopine
Properties
IUPAC Name |
(2R)-2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-12-14-3-4-17-21(27-11-24-17)16(14)9-22(2)6-5-13-7-18-19(26-10-25-18)8-15(13)20(12)23/h3-4,7-8,12H,5-6,9-11H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLWLEQYUFDNTA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200105 | |
| Record name | Corycavamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-85-7 | |
| Record name | Corycavamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corycavamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORYCAVAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2299RAQ6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural relationship between Corycavamine and Corycavine?
A1: this compound is actually the same compound as (+)-Corycavine. Research has established their equivalency through resolution and characterization studies. []
Q2: What is the absolute configuration of this compound?
A2: (+)-Corycavine, and therefore this compound, has been assigned the 13R configuration based on circular dichroism (CD) spectroscopic data. []
Q3: What insights does the crystal structure of Corycavine provide about its conformation?
A3: X-ray crystallography reveals that Corycavine exists in a conformation stabilized by a strong electrostatic interaction between the nitrogen atom and a carbon atom within the molecule. This interaction is significant in maintaining the stability of the 10-membered ring present in its structure. [] Furthermore, this conformation observed in the solid state is also maintained in solution, as confirmed by NMR spectroscopy. []
Q4: Are there any known biosynthetic pathways for this compound?
A4: While specific biosynthetic pathways for this compound itself are not outlined in the provided research, studies using Corydalis incisa plants highlight the biosynthetic route to Corycavine. It involves the conversion of (±)-mesotetrahydrocorysamine and (±)-tetrahydrocorysamine to their respective α-N-methosalts, which subsequently lead to the formation of Corycavine. []
Q5: Which plant species are known to contain this compound?
A6: this compound, being equivalent to (+)-Corycavine, is found in plants where (+)-Corycavine has been identified. The provided research indicates its presence in Corydalis incisa [] and Corydalis taliensis. []
Q6: What other alkaloids are often found alongside this compound in plant extracts?
A7: Analysis of plant extracts, particularly from the Corydalis genus, frequently reveals the co-occurrence of this compound with other alkaloids like protopine, corynoline, acetylcorynoline, corydamine, and others. [, ] These co-occurring alkaloids suggest shared biosynthetic pathways and potential synergistic effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


